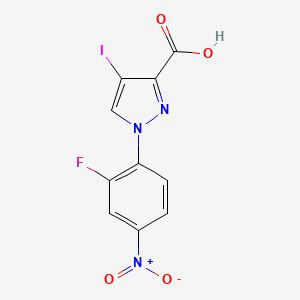
1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-isopropylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-isopropylurea is an organic compound that features a unique combination of furan, thiophene, and urea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-isopropylurea typically involves the following steps:
Formation of the intermediate: The initial step involves the reaction of furan-2-carbaldehyde with thiophene-3-carbaldehyde in the presence of a suitable base to form the intermediate 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethanol.
Urea formation: The intermediate is then reacted with isopropyl isocyanate under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-isopropylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety, where nucleophiles such as amines or thiols can replace the isopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Urea derivatives with different substituents.
Scientific Research Applications
1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-isopropylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-isopropylurea involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating the activity of its targets. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methylurea: Similar structure but with a methyl group instead of an isopropyl group.
1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-ethylurea: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-isopropylurea is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall biological activity, making it a compound of interest for further research and development.
Properties
IUPAC Name |
1-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-10(2)16-13(17)15-9-14(18,11-5-7-20-8-11)12-4-3-6-19-12/h3-8,10,18H,9H2,1-2H3,(H2,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQVEILBCMADPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC(C1=CSC=C1)(C2=CC=CO2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
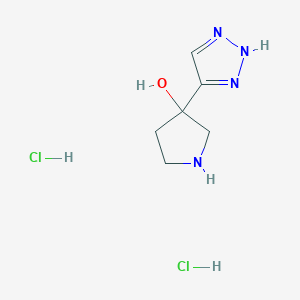
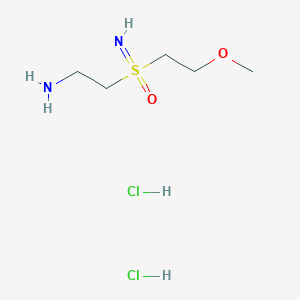
![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2371455.png)
![2-(4-methylbenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2371456.png)
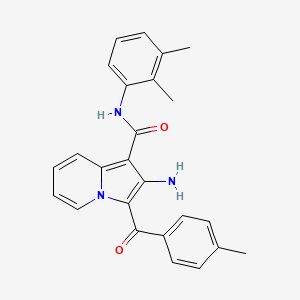
![N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2371466.png)
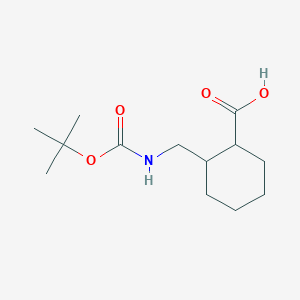
![(E)-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2371469.png)
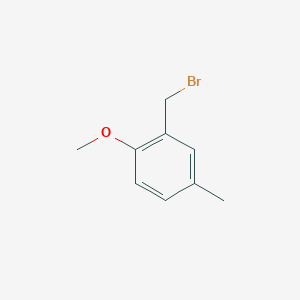
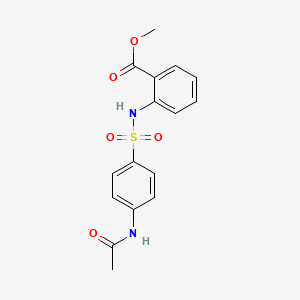

![5-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE](/img/structure/B2371474.png)
![N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2371475.png)
